molecular formula C21H16S B13412108 9-Methylthiotriptycene

9-Methylthiotriptycene

Cat. No.: B13412108
M. Wt: 300.4 g/mol
InChI Key: GTSRFDGBGKVUHV-UHFFFAOYSA-N
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Description

9-Methylthiotriptycene is a derivative of triptycene, an aromatic hydrocarbon known for its unique three-dimensional paddle-wheel structure. This compound is characterized by the presence of a methyl group and a thiol group attached to the triptycene core. The rigid framework and distinct geometry of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylthiotriptycene typically involves the functionalization of the triptycene core. One common method is the Diels-Alder reaction, where anthracene reacts with benzyne to form the triptycene structure. Subsequent functionalization steps introduce the methyl and thiol groups.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 9-Methylthiotriptycene undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiol group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiol group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

9-Methylthiotriptycene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methylthiotriptycene involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. Additionally, the rigid triptycene core can influence the spatial arrangement of molecules, leading to unique interactions and effects .

Comparison with Similar Compounds

    Triptycene: The parent compound, lacking the methyl and thiol groups.

    9-Methyltriptycene: Similar structure but without the thiol group.

    9-Thiotriptycene: Lacks the methyl group but contains the thiol group.

Uniqueness: 9-Methylthiotriptycene stands out due to the combined presence of the methyl and thiol groups, which confer unique chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications compared to its analogs .

Properties

Molecular Formula

C21H16S

Molecular Weight

300.4 g/mol

IUPAC Name

1-methylsulfanylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C21H16S/c1-22-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3

InChI Key

GTSRFDGBGKVUHV-UHFFFAOYSA-N

Canonical SMILES

CSC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25

Origin of Product

United States

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